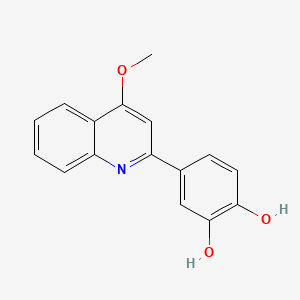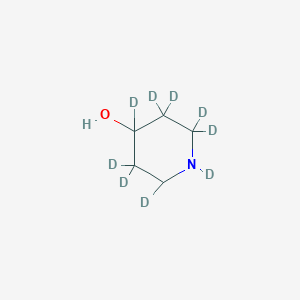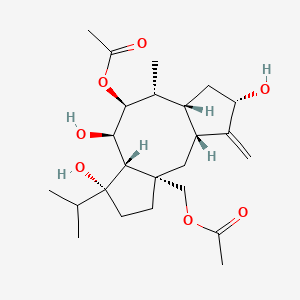![molecular formula C14H20O8 B1141618 (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate CAS No. 111293-23-3](/img/structure/B1141618.png)
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate: is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by its unique structure, which includes two ethoxycarbonyl groups attached to a fumarate backbone. This compound is often used in synthetic chemistry due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate typically involves the esterification of fumaric acid with (S)-1-(ethoxycarbonyl)ethyl alcohol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate undergoes various chemical reactions, including:
Esterification: Formation of esters through reaction with alcohols.
Hydrolysis: Breakdown of the ester bonds in the presence of water and acid or base catalysts.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid, organic solvents such as toluene or dichloromethane.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Esterification: Formation of esters with different alcohols.
Hydrolysis: Production of fumaric acid and (S)-1-(ethoxycarbonyl)ethyl alcohol.
Oxidation and Reduction: Depending on the specific reagents used, various oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the preparation of polymers, pharmaceuticals, and agrochemicals.
Biology and Medicine
The compound has potential applications in drug development due to its ability to form stable esters. It can be used in the design of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate involves its ability to undergo esterification and hydrolysis reactions. These reactions are facilitated by the presence of acid or base catalysts, which help to break or form ester bonds. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis.
Diethyl fumarate: Similar structure but with ethyl groups instead of (S)-1-(ethoxycarbonyl)ethyl groups.
Fumaric acid: The parent compound, used in food and pharmaceutical industries.
Uniqueness
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate is unique due to its specific stereochemistry and the presence of ethoxycarbonyl groups. This gives it distinct reactivity and properties compared to other fumarate esters, making it valuable in specialized applications.
Eigenschaften
IUPAC Name |
bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-5-19-13(17)9(3)21-11(15)7-8-12(16)22-10(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3/b8-7+/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSLHMRMQFZKMW-GOPXOUGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C=CC(=O)OC(C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OC(=O)/C=C/C(=O)O[C@@H](C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)

![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)

![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)
